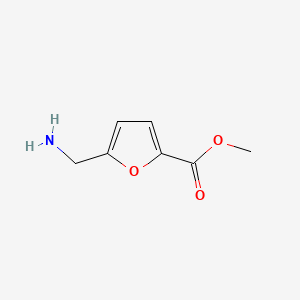

Methyl 5-(aminomethyl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZRHZUUJMJRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579683 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73751-06-1 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Methyl 5-(aminomethyl)furan-2-carboxylate

Introduction: The Significance of Furan Scaffolds in Modern Drug Discovery

Methyl 5-(aminomethyl)furan-2-carboxylate emerges as a molecule of significant interest within the landscape of pharmaceutical research and development. Its structure, featuring a 2,5-disubstituted furan ring—a privileged scaffold in medicinal chemistry—is appended with a methyl ester and an aminomethyl group. This unique combination of functional groups imparts a chemical versatility that makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Furan derivatives, for instance, are known to exhibit diverse biological activities.[1][2] The precise and unambiguous confirmation of the molecular structure of such intermediates is a cornerstone of any drug discovery program, ensuring the integrity of subsequent synthetic steps and the validity of biological data.

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will delve into the logic behind the selection of specific spectroscopic techniques, the detailed interpretation of the resulting data, and the corroborative power of multi-technique analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structural elucidation workflows.

The Elucidation Workflow: A Multi-faceted Analytical Approach

The confirmation of a molecular structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods. For this compound, a logical and efficient workflow involves a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

Caption: A typical workflow for the structure elucidation of a small organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

The initial step in characterizing an unknown compound is typically to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Expected Results for this compound

For this compound (C₇H₉NO₃), the expected monoisotopic mass is 155.0582 g/mol . Using electrospray ionization (ESI) in positive ion mode, which is well-suited for analyzing polar molecules like amines, we would anticipate observing the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 156.0659.[3]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion.[4] For the [M+H]⁺ ion of our target molecule, a likely fragmentation pathway involves the loss of the aminomethyl group's ammonia (NH₃) via a rearrangement, or cleavage at the benzylic-like position, which is a common fragmentation pathway for benzylamines and related structures.[5]

Predicted Fragmentation Pattern:

-

[M+H]⁺: m/z 156.0659

-

[M+H - CH₃OH]⁺: m/z 124.0498 (Loss of methanol from the ester)

-

[M+H - NH₃]⁺: m/z 139.0390 (Loss of ammonia)

-

Tropylium-like ion: A characteristic fragment resulting from cleavage of the aminomethyl group, leading to a furan-containing cation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of solvent and water, often with the addition of 0.1% formic acid to promote protonation.[6]

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution measurements.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For MS/MS analysis, select the [M+H]⁺ ion (m/z 156.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bond vibrations.

Expected IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to distinct peaks in the IR spectrum:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Two Bands |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Medium |

| Ester (C=O) | Stretch | ~1725 | Strong |

| Furan (C=C) | Stretch | ~1600 & ~1500 | Medium |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[2][8] The strong carbonyl (C=O) absorption confirms the presence of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[1][9]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[10]

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structures in solution.[11] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the complete atomic connectivity of the molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a (NH₂) | ~1.6 - 2.5 | Broad Singlet | 2H | - | Protons on nitrogen often appear as broad signals due to quadrupole broadening and exchange.[12] |

| H-b (CH₂) | ~3.9 | Singlet | 2H | - | Methylene protons adjacent to an amine and the furan ring. No adjacent protons to couple with. |

| H-c (OCH₃) | ~3.8 | Singlet | 3H | - | Methyl ester protons. |

| H-d (Furan) | ~6.4 | Doublet | 1H | ~3.5 | Furan proton adjacent to the aminomethyl group. |

| H-e (Furan) | ~7.1 | Doublet | 1H | ~3.5 | Furan proton adjacent to the electron-withdrawing ester group, causing a downfield shift.[13] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~159 | Ester carbonyl carbon.[14] |

| C-2 (Furan) | ~145 | Furan carbon attached to the ester group. |

| C-3 (Furan) | ~118 | Furan carbon adjacent to C-2. |

| C-4 (Furan) | ~110 | Furan carbon adjacent to C-5. |

| C-5 (Furan) | ~155 | Furan carbon attached to the aminomethyl group. |

| C-6 (CH₂) | ~38 | Methylene carbon. |

| C-7 (OCH₃) | ~52 | Methyl ester carbon. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[15] Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).[16]

-

1D NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.[11][17]

COSY (Correlation Spectroscopy): Proton-Proton Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] In the case of this compound, the most significant correlation would be between the two furan protons, H-d and H-e, confirming their adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[19][20] This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

Expected HSQC Correlations:

-

H-b (~3.9 ppm) will correlate with C-6 (~38 ppm).

-

H-c (~3.8 ppm) will correlate with C-7 (~52 ppm).

-

H-d (~6.4 ppm) will correlate with C-4 (~110 ppm).

-

H-e (~7.1 ppm) will correlate with C-3 (~118 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment is arguably the most critical for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.[19]

Caption: Key expected HMBC correlations for this compound.

Key Diagnostic HMBC Correlations:

-

H-b (CH₂) to C-5 and C-4: This confirms the attachment of the aminomethyl group to the C-5 position of the furan ring.

-

H-c (OCH₃) to C-1 (C=O): This unequivocally links the methyl group to the ester carbonyl, confirming the methyl ester functionality.

-

H-e (Furan) to C-2 and C-4: This confirms the position of the ester group at C-2 and the connectivity within the furan ring.

Experimental Protocol: 2D NMR Acquisition

-

Setup: Using the same sample prepared for 1D NMR.

-

Acquisition: Run standard, gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments. Acquisition times for 2D experiments are longer than for 1D, ranging from minutes to several hours depending on the sample concentration and desired resolution.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this suite of analytical techniques, a self-validating and unambiguous structural elucidation of this compound can be achieved. Mass spectrometry provides the molecular formula, while IR spectroscopy confirms the presence of the key amine and ester functional groups. 1D NMR spectroscopy then provides a detailed picture of the proton and carbon environments. Finally, 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, act as the definitive proof, piecing together the individual fragments into the final, confirmed molecular structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this important synthetic building block.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

Lam, C. W., & Siu, T. S. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(10), 13–18. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

PubMed. (2001). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 39(8), 493-496. [Link]

-

University of Arizona. NMR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

PubMed. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 13(3), 297–305. [Link]

-

Organomation. (2023, November 1). NMR Sample Preparation: The Complete Guide. [Link]

-

Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

PubMed. (2005). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 43(6), 499–505. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

The Royal Society of Chemistry. One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

ACS Publications. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(4), 676. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 2–28. [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Illinois State University. The Infrared Spectroscopy of The Amines. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Hong Kong Medical Diary. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. 71(14), 3531–3543. [Link]

Sources

- 1. mt.com [mt.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. emerypharma.com [emerypharma.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. rsc.org [rsc.org]

- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 18. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

Methodological & Application

Application Notes & Protocols: The Role of Furan Derivatives as Bio-based Monomers in Polymer Science

The imperative to transition from a fossil-fuel-based economy to a more sustainable, circular one has catalyzed significant research into renewable chemical feedstocks. Among the most promising of these are furan derivatives, heterocyclic organic compounds derived from lignocellulosic biomass.[1][2] These molecules represent a versatile platform for the synthesis of a wide array of bio-based monomers, which in turn can be polymerized to produce materials with novel properties and reduced environmental footprints.[2] This guide provides an in-depth exploration of the applications of furan derivatives as bio-based monomers, with a particular focus on the synthesis and polymerization of key furanic compounds. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations into this exciting field.

2,5-Furandicarboxylic Acid (FDCA): The Cornerstone of Bio-based Polyesters

2,5-Furandicarboxylic acid (FDCA) has emerged as a critical bio-based monomer, positioned as a direct replacement for the petroleum-derived terephthalic acid used in the production of polyethylene terephthalate (PET).[3] The primary application of FDCA is in the synthesis of polyethylene furanoate (PEF), a bio-based polyester with superior properties to its fossil-based counterpart.[1][4]

Synthesis of FDCA from Biomass-Derived Fructose

The synthesis of FDCA typically proceeds through a two-step process from fructose: the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF to FDCA.[5]

Figure 1: General reaction scheme for the production of FDCA from fructose.

Protocol 1: Two-Step Synthesis of FDCA from Fructose

This protocol outlines a lab-scale procedure for the synthesis of FDCA from fructose, adapted from methodologies described in the literature.[5]

Part A: Dehydration of Fructose to HMF

-

Reaction Setup: In a high-pressure reactor, dissolve fructose in a biphasic solvent system of γ-valerolactone (GVL) and water.

-

Catalyst Addition: Introduce an acid catalyst, such as Amberlyst-15, to the reaction mixture.

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 110-140°C) and maintain for a specified time (e.g., 2-4 hours) with stirring.

-

Extraction and Separation: After cooling, the HMF will preferentially partition into the GVL phase. Separate the GVL phase from the aqueous phase containing unreacted fructose and byproducts.

-

Solvent Removal: Remove the GVL under reduced pressure to obtain crude HMF.

Part B: Oxidation of HMF to FDCA

-

Reaction Setup: In a high-pressure reactor, dissolve the crude HMF in an appropriate solvent, such as deionized water.

-

Catalyst Addition: Add a supported noble metal catalyst, such as 5% Platinum on carbon (Pt/C), to the mixture.[5]

-

Reaction Conditions: Pressurize the reactor with oxygen (e.g., 40 bar) and heat to the desired temperature (e.g., 100-140°C) with vigorous stirring.[5] Maintain these conditions for a set duration (e.g., 20 hours).[5]

-

Product Isolation and Purification: After the reaction, cool the reactor and filter to remove the catalyst. The FDCA can then be isolated by crystallization upon cooling the reaction mixture, followed by filtration and washing with cold solvent.

-

Characterization: The purity of the synthesized FDCA can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization of FDCA to Polyethylene Furanoate (PEF)

PEF is synthesized through the polycondensation of FDCA with ethylene glycol.

Figure 2: Polymerization of FDCA and ethylene glycol to form PEF.

Protocol 2: Melt Polycondensation of FDCA and Ethylene Glycol to PEF

This protocol provides a general procedure for the synthesis of PEF via a two-stage melt polycondensation process.

-

Esterification:

-

Charge the FDCA and a molar excess of ethylene glycol into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

-

Add a suitable catalyst, such as antimony(III) oxide.

-

Heat the mixture under a nitrogen atmosphere to a temperature of approximately 180-220°C to initiate the esterification reaction, during which water is formed and removed.

-

-

Polycondensation:

-

Once the esterification is complete (as indicated by the cessation of water distillation), gradually increase the temperature to 230-260°C.

-

Simultaneously, reduce the pressure in the reactor to a high vacuum (<1 mbar) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

-

Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

-

-

Polymer Isolation:

-

Extrude the molten PEF from the reactor into a water bath to quench and solidify the polymer.

-

Pelletize the resulting PEF strands for further processing and characterization.

-

-

Characterization:

-

The molecular weight of the PEF can be determined by techniques such as gel permeation chromatography (GPC).

-

Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), can be measured using differential scanning calorimetry (DSC).

-

Mechanical properties can be assessed through tensile testing.

-

Applications and Advantages of PEF

PEF exhibits superior properties compared to PET, making it an attractive alternative for a range of applications.[4][6][7]

| Property | PEF | PET | Advantage of PEF |

| Oxygen Barrier | ~10x better | 1x | Extended shelf life for packaged goods |

| Carbon Dioxide Barrier | ~4-10x better | 1x | Improved carbonation retention in beverages |

| Water Vapor Barrier | ~2x better | 1x | Enhanced moisture protection |

| Glass Transition Temp. | ~12°C higher | ~70°C | Better thermal stability |

| Tensile Modulus | ~50% better | - | Increased stiffness and strength |

Primary Applications of PEF:

-

Packaging: Bottles for carbonated soft drinks, water, and alcoholic beverages; films and food trays.[4][7]

-

Fibers: Textiles, carpets, and industrial fibers.[8]

-

3D Printing: Filaments for additive manufacturing.[4]

Furfural and its Derivatives: Versatile Monomers for Diverse Polymers

Furfural, directly obtainable from hemicellulose, is a platform chemical that can be converted into a variety of valuable monomers.[9][10]

Furfural in Polymer Synthesis

Furfural itself can be polymerized through various methods, including acid catalysis, to produce polyfurfural. Additionally, it serves as a precursor for other bifunctional monomers.[9]

Protocol 3: Acid-Catalyzed Polymerization of Furfural

This protocol describes a straightforward method for the chemical polymerization of furfural.

-

Reaction Setup: In a round-bottom flask, dissolve furfural in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a strong acid catalyst, for example, hydrochloric acid, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The polymerization is often indicated by a change in color and viscosity.

-

Polymer Isolation: Precipitate the polyfurfural by adding the reaction mixture to a non-solvent, such as water.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomer and catalyst, and dry it under vacuum.

-

Characterization: The structure of the polyfurfural can be analyzed by FTIR and NMR spectroscopy. The morphology and particle size can be studied using scanning electron microscopy (SEM).

2-Furylmethanethiol (FMT): A Furan Derivative with Unique Potential

2-Furylmethanethiol (FMT), also known as furfuryl mercaptan, is another derivative of furfural with potential applications in polymer and materials science, although it is more commonly known for its aroma in coffee.[11] Its synthesis from furfuryl alcohol provides a route to a sulfur-containing furan monomer.[12] The presence of the thiol group allows for its use in thiol-ene click chemistry and the synthesis of sulfur-containing polymers with potentially interesting optical and electronic properties.

Protocol 4: Synthesis of 2-Furylmethanethiol from Furfuryl Alcohol

This protocol is based on a well-established procedure for the synthesis of mercaptans from alcohols using thiourea.[11][12]

-

Reaction Setup: In a well-ventilated fume hood (due to the strong odor of the product), mix thiourea with concentrated hydrochloric acid in water.

-

Addition of Furfuryl Alcohol: Cool the mixture and slowly add furfuryl alcohol, ensuring the temperature does not exceed 55-60°C.[13]

-

Formation of the Isothiouronium Salt: Allow the reaction mixture to stand, typically overnight, to form the S-2-furfurylisothiouronium salt.

-

Hydrolysis: Add a concentrated solution of sodium hydroxide to the reaction mixture to hydrolyze the isothiouronium salt, liberating the 2-furylmethanethiol.[12]

-

Isolation by Steam Distillation: Isolate the product by steam distillation. The oily FMT will co-distill with the water.[12]

-

Purification: Separate the organic layer from the aqueous distillate using a separatory funnel and dry it over an anhydrous drying agent like calcium chloride.[12]

-

Characterization: The identity and purity of the 2-furylmethanethiol can be confirmed by its boiling point, refractive index, and spectroscopic methods (NMR, FTIR).

Future Outlook and Broader Applications

The exploration of furan derivatives as bio-based monomers is a rapidly expanding field. Beyond FDCA and furfural, researchers are investigating a wide range of other furanic compounds for the synthesis of polyamides, polyurethanes, and epoxy resins.[2][14] The inherent functionality of the furan ring also allows for post-polymerization modifications, such as through Diels-Alder reactions, to create self-healing or thermoset materials.[10] The continued development of efficient catalytic processes for the conversion of biomass to furanic monomers is crucial for the commercial viability of these sustainable polymers.[3]

References

-

Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communications. Available at: [Link]

-

Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

- CN108358876A - Bio-based furan monomer and preparation method and application thereof - Google Patents.

-

Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis | ACS Catalysis - ACS Publications. Available at: [Link]

-

Polyethylene furanoate (PEF) - Sulzer. Available at: [Link]

-

Synthesis of Biomass-Based Monomers from Biomass-Based Furfural for Polyesters and Evaluation of Their Biomass Carbon Ratios | Request PDF - ResearchGate. Available at: [Link]

-

Polyethylene furanoate (PEF) – a biobased alternative to PET - Chalmers Industriteknik. Available at: [Link]

-

(PDF) P a g e | 461 Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol - ResearchGate. Available at: [Link]

-

Furan Derivatives: Plant-Based Monomers for Sustainable Polymers - Patsnap Eureka. Available at: [Link]

-

Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing). Available at: [Link]

-

Two‐Step Synthesis of 2,5‐Furandicarboxylic Acid Through Biomass‐Derived 5‐(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System - ResearchGate. Available at: [Link]

-

Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing). Available at: [Link]

-

2-furfuryl mercaptan - Organic Syntheses Procedure. Available at: [Link]

-

UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural - NIH. Available at: [Link]

-

Biotechnological production and high potential of furan-based renewable monomers and polymers - ResearchGate. Available at: [Link]

-

2-Furfurylthiol - American Chemical Society. Available at: [Link]

-

Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid - MDPI. Available at: [Link]

-

Inside Materials – PEF | Plastics Engineering. Available at: [Link]

-

Synthesis and Characterization of Polyfurfural Nanoparticle - Інститут металофізики. Available at: [Link]

-

Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC - NIH. Available at: [Link]

-

Polyethylene Furanoate PEF - Bioplastics News. Available at: [Link]

-

Applications of furan and its derivative | PPTX - Slideshare. Available at: [Link]

-

Biobased Monomers, Polymers, and Materials : Synthesis of Biomass-Based Monomers from Biomass-Based Furfural for Polyesters and - American Chemical Society. Available at: [Link]

-

Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. Available at: [Link]

Sources

- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Polyethylene furanoate (PEF) | Sulzer [sulzer.com]

- 5. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chalmersindustriteknik.se [chalmersindustriteknik.se]

- 7. bioplasticsnews.com [bioplasticsnews.com]

- 8. specialchem.com [specialchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. acs.org [acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. echemcom.com [echemcom.com]

- 14. CN108358876A - Bio-based furan monomer and preparation method and application thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable furan derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield, purity, and overall success.

Introduction

This compound is a key building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields, product instability, and purification difficulties. This guide is structured to address these issues head-on, providing practical, evidence-based solutions.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Low Yields

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yields in this synthesis can stem from several factors, often related to the inherent properties of furan-based compounds and the amine functionality.

-

Answer: The primary culprits for low yields are often product loss during aqueous work-up and degradation of the starting materials, intermediates, or the final product. Furan amines can exhibit significant solubility in aqueous media, leading to substantial losses during extraction phases.[1] Additionally, the furan ring is susceptible to opening under strongly acidic conditions, and the aminomethyl group can be prone to oxidation or side reactions.

Troubleshooting Steps:

-

Optimize Aqueous Work-up:

-

pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract the amine product into an organic solvent, the aqueous layer should be made basic (pH > 9) to deprotonate the ammonium salt. Conversely, to remove basic impurities, an acidic wash (pH < 5) can be employed. Automated pH-controlled extraction can offer precise separation.

-

Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

-

Choice of Extraction Solvent: Use a more polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and a more polar solvent. Multiple extractions (3-5 times) with smaller volumes of solvent are more effective than a single extraction with a large volume.

-

-

Protecting Group Strategy:

-

Consider using a protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is less polar and less water-soluble, which can significantly improve extraction efficiency and simplify purification. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions.[2][3][4]

-

-

Inert Atmosphere:

-

Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine and other sensitive functional groups.

-

-

Question 2: I am performing a reductive amination of Methyl 5-formylfuran-2-carboxylate and my yields are poor. What are the key parameters to optimize?

Reductive amination is a common and effective method for this transformation, but its success hinges on careful control of reaction conditions.

-

Answer: Low yields in the reductive amination of furan aldehydes are often due to incomplete imine formation, inefficient reduction, or competing side reactions. The choice of reducing agent and reaction pH are critical.

Troubleshooting Steps:

-

Choice of Reducing Agent:

-

Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is effective at reducing imines but not aldehydes at neutral or slightly acidic pH. This selectivity is advantageous as it allows the reduction to occur in the presence of the starting aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred over NaBH₃CN due to its lower toxicity. It is particularly effective in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source can be very effective, but may require optimization of pressure and temperature.[5]

-

-

pH Control:

-

The formation of the imine intermediate is pH-dependent. The optimal pH is typically weakly acidic (around 5-6) to facilitate protonation of the carbonyl oxygen without deactivating the amine nucleophile. Acetic acid is often used as a catalyst.

-

-

Reaction Monitoring:

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to side reactions and degradation.

-

-

Product Instability and Degradation

Question 3: My purified product darkens over time, even when stored. What is causing this instability and how can I improve its shelf-life?

The instability of furan-based amines is a known issue, often manifesting as discoloration.

-

Answer: The darkening of this compound is likely due to oxidation and/or polymerization. The electron-rich furan ring and the nucleophilic amine group are susceptible to air oxidation. The presence of trace impurities can also catalyze degradation.

Troubleshooting Steps:

-

Storage Conditions:

-

Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

-

Protect the product from light by storing it in an amber vial.

-

-

Purification:

-

Ensure the product is highly pure. Trace amounts of acid, base, or metal catalysts from the reaction can accelerate decomposition.

-

Consider a final purification step, such as a short plug of neutral alumina or silica gel, to remove any residual impurities.

-

-

Antioxidants:

-

For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

-

-

Question 4: I suspect my furan ring is opening during the reaction or work-up. How can I prevent this?

Furan rings are known to be sensitive to acidic conditions, which can lead to ring-opening and the formation of undesired byproducts.[6][7][8][9][10]

-

Answer: The furan ring is susceptible to acid-catalyzed hydrolysis, leading to the formation of dicarbonyl compounds.[9] This is particularly problematic during acidic work-ups or when using strong acid catalysts.

Troubleshooting Steps:

-

Avoid Strong Acids:

-

Whenever possible, avoid the use of strong, non-volatile acids. If an acid is required, use a milder, volatile acid like acetic acid or formic acid that can be removed under vacuum.

-

During work-up, use dilute solutions of weak acids for a short duration and at low temperatures.

-

-

pH Neutralization:

-

Promptly neutralize any acidic reaction mixtures or work-up solutions to a pH of 7-8 before concentration.

-

-

Reaction Conditions:

-

If possible, conduct the synthesis under neutral or slightly basic conditions.

-

-

Purification Challenges

Question 5: I am having difficulty purifying my product by column chromatography. It either streaks on the column or co-elutes with impurities.

The polar nature of the amine can make purification by standard silica gel chromatography challenging.

-

Answer: The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation. The polarity of the compound can also make it difficult to elute from the column.

Troubleshooting Steps:

-

Deactivate the Silica Gel:

-

Add a small amount of a base, such as triethylamine (0.5-1%) or ammonia (in the form of a methanolic solution), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

-

-

Alternative Stationary Phases:

-

Consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase silica gel (C18).

-

-

Alternative Purification Techniques:

-

Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

-

Acid-Base Extraction: Utilize the basicity of the amine to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.[1]

-

-

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: Reductive Amination of Methyl 5-formylfuran-2-carboxylate

This protocol is a common and generally effective method for the synthesis of this compound.

Materials:

-

Methyl 5-formylfuran-2-carboxylate

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., DCM/Methanol with 1% triethylamine)

Procedure:

-

To a solution of Methyl 5-formylfuran-2-carboxylate (1.0 eq) in anhydrous DCM, add a solution of ammonia in methanol (1.5 - 2.0 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM containing 1% triethylamine.

Protocol 2: Boc Protection of this compound

This protocol is useful for improving the handling and purification of the final product.

Materials:

-

Crude this compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude this compound in DCM or THF.

-

Add triethylamine or DIPEA (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The Boc-protected product can be purified by standard silica gel chromatography.

Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Key Challenges |

| Reductive Amination | Methyl 5-formylfuran-2-carboxylate | NH₃, NaBH(OAc)₃ | 40-70% | Product water solubility, imine stability |

| Mitsunobu Reaction | Methyl 5-(hydroxymethyl)furan-2-carboxylate | Ph₃P, DIAD, Phthalimide | 30-60% | Removal of phosphine oxide byproduct |

| Two-step from alcohol | Methyl 5-(hydroxymethyl)furan-2-carboxylate | 1. SOCl₂ or MsCl 2. NH₃ | 50-75% | Handling of lachrymatory intermediates |

Visualizations

Workflow for Reductive Amination and Troubleshooting

Caption: A workflow for the reductive amination of Methyl 5-formylfuran-2-carboxylate, including key troubleshooting points for low yield and product instability.

Key Reaction Pathways and Side Reactions

Caption: An overview of the desired reductive amination pathway and common side reactions to be aware of during the synthesis.

References

-

Workup: Amines. University of Rochester, Department of Chemistry. [Link]

-

Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 2021. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 2020. [Link]

-

Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. [Link]

-

Reaction Work-Ups. Chemistry LibreTexts. [Link]

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 2020. [Link]

- Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

-

How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022. [Link]

-

Mitsunobu Reaction. Organic-Chemistry.org. [Link]

-

MCQ-174: About Furan derivative (THF). YouTube. [Link]

-

Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Journal of Chemical Technology and Biotechnology, 2011. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Preparation of aminomethyl furans and alkoxymethyl furan derivatives

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 2017. [Link]

-

Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]

-

One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 2021. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 1982. [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 2023. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2012. [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2018. [Link]

-

Mitsunobu reaction issues. Reddit. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Life Sciences, 2023. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. ResearchGate. [Link]

-

Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ResearchGate. [Link]

-

Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013. [Link]

-

Is there an easy way to purify organic amines? Biotage. [Link]

-

Stabilisation of proteins via mixtures of amino acids during spray drying. Biologicals, 2014. [Link]

-

Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 2021. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Purification of strong polar and basic compounds. Reddit. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 2019. [Link]

-

Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2015. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

-

Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology, 2018. [Link]

-

Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 2023. [Link]

-

Protein Fusion Strategies for Membrane Protein Stabilization and Crystal Structure Determination. International Journal of Molecular Sciences, 2022. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Spectroscopic Guide to the Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate

In the landscape of modern drug discovery and development, the precise synthesis and rigorous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of the bio-based platform chemical, Methyl 5-(aminomethyl)furan-2-carboxylate, with its common precursor, Methyl 5-formylfuran-2-carboxylate. By examining the transformation through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer researchers a detailed roadmap for reaction monitoring and product verification, ensuring the integrity of their synthetic endeavors.

The Synthetic Pathway: From Aldehyde to Amine

The conversion of Methyl 5-formylfuran-2-carboxylate to this compound is a classic example of reductive amination. This reaction is a cornerstone of medicinal chemistry, providing a reliable method for the introduction of an amine functional group. The aldehyde is first treated with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 5-(aminomethyl)furan-2-carboxylate Derivatives

In the landscape of modern drug discovery, the furan scaffold is a recurring motif, valued for its synthetic tractability and its presence in numerous bioactive compounds.[1][2][3][4] Methyl 5-(aminomethyl)furan-2-carboxylate and its derivatives represent a promising class of molecules, with initial studies revealing potential anticancer and antibacterial activities.[1][5][6] Specifically, derivatives have been synthesized and evaluated for their cytotoxicity against HeLa, HepG2, and Vero cancer cell lines, as well as their activity against Gram-positive and Gram-negative bacteria.[1][5][6] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, paramount among them being the potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for robust assessment, and offer a strategy for data interpretation, ensuring a thorough evaluation of a compound's selectivity profile.

The Imperative of Early-Stage Cross-Reactivity Assessment

Cross-reactivity, the unintended binding of a drug candidate to proteins other than its intended target, is a significant contributor to clinical trial failures.[7][8] Early identification of off-target binding is not only a regulatory expectation for Investigational New Drug (IND) submissions but also a critical step in mitigating the risk of unforeseen toxicity and understanding a compound's full pharmacological profile.[7][9][10][11] For furan-containing compounds, this scrutiny is particularly pertinent. The furan ring, while a versatile synthetic handle, can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and enediones, which have the potential to covalently modify proteins, leading to toxicity.[12] Therefore, a proactive and comprehensive cross-reactivity assessment is indispensable.

A Phased Approach to Cross-Reactivity Profiling

A tiered or phased approach to cross-reactivity screening is often the most efficient, starting with broad, high-throughput methods and progressing to more focused, in-depth analyses for promising candidates.

Phase 1: Broad Panel Screening for Off-Target Liabilities

The initial step involves screening the this compound derivatives against a broad panel of receptors, enzymes, and ion channels. This provides a wide-angle view of potential off-target interactions.

Experimental Protocol: Competitive Binding Assays

-

Objective: To identify potential off-target binding by assessing the ability of the test compounds to displace a radiolabeled ligand from a panel of known receptors and enzymes.

-

Methodology:

-

Preparation of Membranes/Recombinant Proteins: Obtain commercially available membranes or purified recombinant proteins for the targets of interest.

-

Assay Setup: In a 96-well plate, combine the membranes/proteins, a known concentration of the specific radiolabeled ligand, and varying concentrations of the test compound (typically from 10 nM to 100 µM).

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes/proteins with the bound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Data Presentation: Summary of Broad Panel Screening Results

| Derivative | Target Class | Representative Target | IC50 (µM) |

| Parent Compound | GPCRs | Adrenergic α2A | >100 |

| Kinases | EGFR | >100 | |

| Ion Channels | hERG | 85 | |

| Derivative A | GPCRs | Adrenergic α2A | >100 |

| Kinases | EGFR | 75 | |

| Ion Channels | hERG | 50 | |

| Derivative B | GPCRs | Adrenergic α2A | 15 |

| Kinases | EGFR | >100 | |

| Ion Channels | hERG | 60 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Delving Deeper with Secondary and Functional Assays

For any "hits" identified in the broad panel screen (e.g., Derivative B in the table above), it is crucial to conduct secondary, functional assays to confirm the interaction and understand its nature (agonist, antagonist, etc.).

Experimental Protocol: Enzyme Inhibition Assays

-

Objective: To determine if the binding of a test compound to an off-target enzyme results in functional inhibition.

-

Methodology (Example: Kinase Inhibition Assay):

-

Assay Setup: In a 96-well plate, combine the target kinase, its specific substrate (often a peptide), ATP, and varying concentrations of the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 value.

-

Phase 3: High-Content Analysis and Cellular Systems

To understand the physiological relevance of any observed off-target activity, it is essential to move into cellular systems.

Experimental Protocol: High-Content Imaging for Cellular Toxicity

-

Objective: To assess the potential for compound-induced cytotoxicity in a relevant cell line.

-

Methodology:

-

Cell Plating: Plate cells (e.g., HepG2 for hepatotoxicity assessment) in 96- or 384-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

-

Staining: Stain the cells with a cocktail of fluorescent dyes that report on various cellular health parameters (e.g., Hoechst for nuclear morphology, a mitochondrial membrane potential dye, and a cell permeability dye).

-

Imaging: Acquire images of the stained cells using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to quantify various cellular features, such as cell number, nuclear size and intensity, mitochondrial health, and membrane integrity.

-

Data Analysis: Generate concentration-response curves for each measured parameter to identify cytotoxic effects.

-

Visualizing the Cross-Reactivity Workflow

A clear workflow is essential for a systematic evaluation of cross-reactivity.

Caption: A tiered workflow for assessing the cross-reactivity of novel chemical entities.

Advanced Techniques for Deeper Mechanistic Insights

For compounds that show promise but also exhibit some off-target activity, more advanced techniques can provide a deeper understanding of the interactions.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[13][14] It can provide valuable kinetic information (association and dissociation rates) that is not available from endpoint assays like competitive binding.[14][15][16]

Experimental Protocol: SPR for Off-Target Kinetic Characterization

-

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a test compound to a confirmed off-target protein.

-

Methodology:

-

Chip Preparation: Immobilize the purified off-target protein onto a sensor chip surface.

-

Analyte Injection: Flow different concentrations of the test compound over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, in real-time.

-

Regeneration: After each injection, regenerate the sensor surface by flowing a solution that disrupts the protein-compound interaction.

-

Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Caption: The principle of Surface Plasmon Resonance for kinetic analysis of drug-target interactions.

Conclusion and Future Directions

The cross-reactivity profiling of this compound derivatives is a critical component of their preclinical development. A systematic, tiered approach, beginning with broad panel screening and progressing to more detailed functional and cellular assays, provides a robust framework for identifying and characterizing off-target interactions. Advanced techniques like SPR can offer invaluable mechanistic insights into any observed binding events.

By embracing a proactive and comprehensive strategy for assessing cross-reactivity, researchers can de-risk their drug discovery programs, enhance the safety profile of their lead candidates, and ultimately increase the probability of clinical success. The furan scaffold continues to be a valuable starting point for medicinal chemistry, and with rigorous preclinical evaluation, its full therapeutic potential can be realized.

References

-

Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

Molecules. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

-

ResearchGate. (2019). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

-

Charles River Labs. Tissue Cross-Reactivity Studies. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2014). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Available at: [Link]

-

PubMed Central. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]

-

Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

-

ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. Available at: [Link]

-

OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

-

PubMed. (2018). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Available at: [Link]

-

MDPI. (2022). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available at: [Link]

-

C&EN. Furan as a versatile synthon. Available at: [Link]

-

ResearchGate. Unbiased binding assays for discovering small-molecule probes and drugs. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Available at: [Link]

-

Royal Society of Chemistry. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Available at: [Link]

-

PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

-

LinkedIn. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available at: [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan as a versatile synthon [pubsapp.acs.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. histologix.com [histologix.com]

- 9. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anapathresearch.com [anapathresearch.com]

- 11. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]

- 12. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.